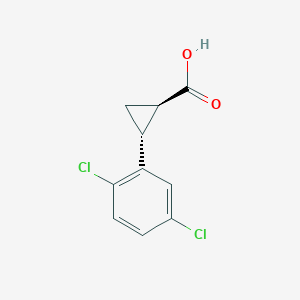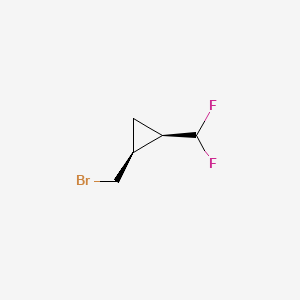
rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane,cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane,cis is a cyclopropane derivative characterized by the presence of bromomethyl and difluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane,cis typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a difluoromethylated alkene with a bromomethylating agent under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or rhodium to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane,cis undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the difluoromethyl group can yield partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of substituted cyclopropanes with various functional groups.
Oxidation: Formation of cyclopropane alcohols or ketones.
Reduction: Formation of partially or fully hydrogenated cyclopropanes.
Applications De Recherche Scientifique
rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane,cis has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane,cis involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl and difluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and result in specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-(1R,2S)-1-(chloromethyl)-2-(difluoromethyl)cyclopropane,cis
- rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane,cis
- rac-(1R,2S)-1-(bromomethyl)-2-(fluoromethyl)cyclopropane,cis
Uniqueness
rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane,cis is unique due to the specific combination of bromomethyl and difluoromethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C5H7BrF2 |
|---|---|
Poids moléculaire |
185.01 g/mol |
Nom IUPAC |
(1S,2R)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane |
InChI |
InChI=1S/C5H7BrF2/c6-2-3-1-4(3)5(7)8/h3-5H,1-2H2/t3-,4-/m1/s1 |
Clé InChI |
CDVSLVDEMWPPHB-QWWZWVQMSA-N |
SMILES isomérique |
C1[C@@H]([C@@H]1C(F)F)CBr |
SMILES canonique |
C1C(C1C(F)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(cyclopropylmethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13625088.png)

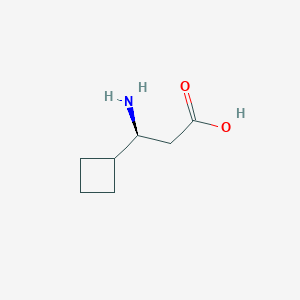
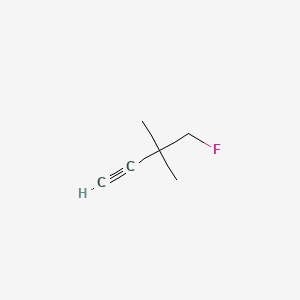
![2-{[(tert-butoxy)carbonyl]amino}-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoicacid](/img/structure/B13625126.png)
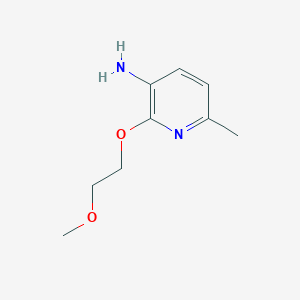
![tert-butyl N-(3-{[3-(dimethylamino)propyl]amino}propyl)carbamate](/img/structure/B13625132.png)

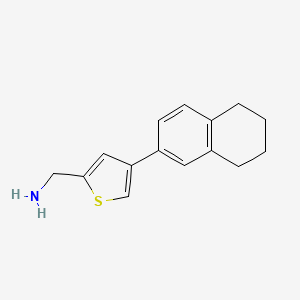
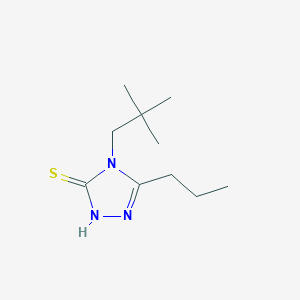
![5-Methoxybicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13625162.png)
